molecular formula C13H9N5O4S B3016142 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-43-5

1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3016142
CAS No.: 1040661-43-5
M. Wt: 331.31
InChI Key: FCBIBVUHOLPKSB-UHFFFAOYSA-N
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Description

1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel chemical entity composed of a benzothiazole moiety linked to a dihydropyridazine core, designed for advanced pharmacological research and development. This hybrid structure is of significant interest in medicinal chemistry, particularly in oncology. The 6-nitrobenzo[d]thiazol-2-yl group is a privileged scaffold in drug discovery; similar benzothiazole derivatives have demonstrated potent and selective antitumor activity against a range of cancer cell lines, including lung (H1299), liver (Hepg2), and breast (MCF7) carcinomas . The mechanism of action is anticipated to involve the inhibition of key protein kinases, such as ABL1 and CDK4/6, which are critical regulators of cell proliferation and survival in cancers . The incorporation of the 6-oxo-1,6-dihydropyridazine-3-carboxamide unit is a strategic feature, as this heterocyclic system has been successfully explored in other therapeutic contexts. For instance, diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been identified as potent anti-inflammatory agents capable of targeting JNK2 and inhibiting the NF-κB/MAPK signaling pathway, showing efficacy in models of acute lung injury and sepsis . This suggests broader potential applications for this compound class beyond oncology. Researchers can utilize this compound as a key intermediate for synthesizing more complex derivatives or as a pharmacological tool for probing disease mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O4S/c1-17-11(19)5-4-9(16-17)12(20)15-13-14-8-3-2-7(18(21)22)6-10(8)23-13/h2-6H,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBIBVUHOLPKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have shown that derivatives of benzothiazole, including compounds similar to 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, exhibit promising antimicrobial activity. For instance, a study highlighted the synthesis of various benzothiazole derivatives that demonstrated significant inhibition against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents . The structure of these compounds facilitates interaction with bacterial enzymes, enhancing their efficacy.

Inhibition of VEGFR-2
Another notable application is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Benzothiazole hybrids have been identified as potential inhibitors of VEGFR-2, showcasing their utility in cancer therapy . The compound's structural features allow it to effectively bind to the receptor, inhibiting its activity and potentially leading to reduced tumor proliferation.

Synthetic Methodologies

The synthesis of 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several chemical reactions that can be optimized for yield and purity. Key synthetic pathways include:

  • Knoevenagel Condensation : This method has been employed to create various derivatives by reacting aldehydes with active methylene compounds in the presence of a base.
  • One-Pot Multicomponent Reactions : These reactions simplify the synthesis process by allowing multiple reactants to be combined in a single step, increasing efficiency and reducing waste .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Studies have indicated that modifications to the thiazole and pyridazine moieties significantly affect potency and selectivity against target enzymes or receptors . For example:

ModificationEffect on Activity
Substitution on the benzothiazole ringIncreased antimicrobial potency
Alteration of carboxamide groupEnhanced VEGFR-2 inhibition

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in various biological contexts:

  • Antitubercular Activity : A specific derivative exhibited Minimum Inhibitory Concentrations (MIC) comparable to established anti-TB drugs, demonstrating its potential as a lead compound for further development .
  • Cancer Therapy : In vitro studies showed that certain benzothiazole hybrids reduced cell viability in cancer cell lines by inhibiting VEGFR signaling pathways, suggesting their role as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the pyridazinone ring: Methyl (target compound) vs. benzyl (e.g., CAS 899741-19-6) or substituted benzyl groups (e.g., 3-fluoro-4-methoxybenzyl in compound 20 ).
  • Carboxamide-linked aromatic groups: 6-Nitrobenzo[d]thiazole (target) vs. ethoxybenzothiazole (CAS 941930-77-4) or non-heterocyclic aryl groups (e.g., 4-fluorophenyl in compound 9 ).

Table 1: Comparative Physicochemical Data

Compound Name / ID Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₄H₁₀N₅O₄S 368.33* 1-Methyl, 6-nitrobenzothiazole
CAS 899741-19-6 C₂₀H₁₂ClFN₄O₄S 458.9 2-Chloro-6-fluorobenzyl, 6-nitrobenzothiazole
CAS 941930-77-4 C₂₂H₁₈ClN₃O₃S 439.9 2-Chlorobenzyl, 6-ethoxybenzothiazole
Compound 8b C₂₀H₁₃BrN₅O₃S₂ 554.37 4-Bromophenyl, pyrimidinone-thioacetamide
Compound 19 C₂₅H₂₄FN₃O₅S 497.54 4-Methoxybenzyl, trans-3-methoxycyclobutyl

*Calculated based on molecular formula.

The target compound’s lower molecular weight (368.33 vs. 439.9–554.37 in analogs) suggests improved solubility, while the nitro group may reduce logP compared to ethoxy or benzyl-substituted analogs .

Table 3: Activity Trends

Compound Biological Target Potency Drivers
Target VEGFR-2/Proteasome Nitro group (electron withdrawal), methyl group
Compound 8b VEGFR-2 Bromophenyl, thioacetamide linkage
Compound 20 Trypanosoma cruzi Proteasome 3-Fluoro-4-methoxybenzyl, methoxycyclobutyl

Q & A

Q. What are the established synthetic routes for 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how is its structure verified?

The synthesis typically involves coupling reactions between pyridazine and benzothiazole precursors. For example, a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) facilitates nucleophilic substitution at the carboxamide group . Key characterization techniques include:

  • 1H/13C NMR spectroscopy : Assign peaks to confirm regioselectivity and substituent positions (e.g., pyridazine C=O at ~165 ppm, nitrobenzothiazole protons at 8.2–8.5 ppm) .
  • IR spectroscopy : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ via ESI-MS) .

Q. What analytical methods are critical for assessing purity and stability during synthesis?

  • HPLC with UV detection : Monitor reaction progress and purity using a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition onset >200°C indicates robustness) .
  • X-ray crystallography : Resolve ambiguous spectral data by determining crystal structure .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in coupling reactions .
  • Machine learning (ML) : Train models on existing reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions .
  • Molecular dynamics simulations : Assess solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics .

Q. How to resolve contradictions in bioactivity data across studies?

  • Dose-response reevaluation : Test the compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assay) to confirm target specificity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and isolate confounding variables (e.g., solvent DMSO vs. PBS) .

Q. What experimental design strategies improve reaction scalability and reproducibility?

  • Factorial design : Screen variables (temperature, stoichiometry, solvent) using a 2³ factorial matrix to identify critical parameters .
  • DoE (Design of Experiments) : Optimize reflux time (e.g., 1–3 hours) and catalyst loading (e.g., 5–10 mol%) via response surface methodology .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. How to design molecular docking studies to elucidate mechanism of action?

  • Protein preparation : Retrieve target structures (e.g., GSK-3β from PDB: 1Q3W) and perform energy minimization .
  • Ligand flexibility : Apply Lamarckian genetic algorithms (AutoDock Vina) to account for conformational changes in the benzothiazole moiety .
  • Binding affinity validation : Cross-validate docking scores with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What protocols mitigate instability during storage or handling?

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light-sensitive handling : Use amber vials and conduct reactions under inert atmosphere to avoid nitro group degradation .
  • Waste management : Segregate halogenated byproducts (e.g., trichloroethyl intermediates) for certified disposal .

Q. Methodological Notes

  • Cross-disciplinary integration : Combine synthetic chemistry with computational modeling to accelerate discovery .
  • Data transparency : Publish raw spectral data (NMR, MS) in supplementary materials for reproducibility .
  • Safety compliance : Adhere to ISO 9001 protocols for hazardous waste and PPE (gloves, goggles, fume hoods) .

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